molecular formula C18H18ClNO4 B6412673 3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid CAS No. 1261894-35-2

3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid

Cat. No.: B6412673
CAS No.: 1261894-35-2
M. Wt: 347.8 g/mol
InChI Key: JOKUPZASMXAABV-UHFFFAOYSA-N
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Description

3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP). This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Chlorobenzoic Acid Moiety: The chlorobenzoic acid moiety can be introduced through a coupling reaction, often using a chlorobenzoic acid derivative and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the benzoic acid moiety.

    Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Deprotected Amines: Removal of the BOC group yields the free amine derivative.

Scientific Research Applications

3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of probes and sensors for biological studies.

    Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The BOC group serves as a protective group, ensuring the amine functionality is preserved until it is needed for interaction with the target.

Comparison with Similar Compounds

  • 4-(tert-Butoxycarbonylamino)phenylboronic acid
  • 4-(tert-Butoxycarbonylamino)benzoic acid

Comparison:

  • Structural Differences: While similar compounds may also feature a BOC-protected amine group, the presence of the chlorobenzoic acid moiety in 3-(4-BOC-Aminophenyl)-4-chlorobenzoic acid provides unique reactivity and potential applications.
  • Reactivity: The chlorine atom in the benzoic acid moiety allows for additional substitution reactions, making this compound more versatile in synthetic applications.
  • Applications: The unique combination of functional groups in this compound makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications

Properties

IUPAC Name

4-chloro-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-10-12(16(21)22)6-9-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKUPZASMXAABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001127954
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-35-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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